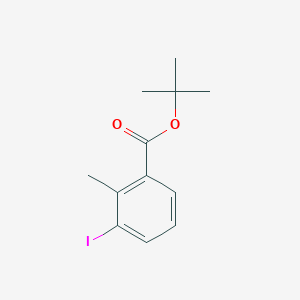

tert-Butyl 3-iodo-2-methylbenzoate

Description

tert-Butyl 3-iodo-2-methylbenzoate is a halogenated aromatic ester characterized by a tert-butyl ester group, a methyl substituent at the 2-position, and an iodine atom at the 3-position of the benzene ring. This compound belongs to a class of benzoate derivatives widely used in pharmaceutical and agrochemical synthesis due to their stability and tunable reactivity. The tert-butyl group provides steric bulk, which can influence reaction kinetics and regioselectivity in cross-coupling reactions, while the iodine atom serves as a versatile leaving group or site for further functionalization (e.g., via Ullmann or Suzuki-Miyaura couplings) .

Synthesis of such compounds typically involves transition metal-catalyzed coupling reactions or nucleophilic substitution. For example, analogous tert-butyl bromobenzoate derivatives are synthesized using copper triflate (Cu(OTf)₂) catalysts in aqueous micellar media, yielding moderate to high purity products after column chromatography . While direct data on this compound is sparse, its structural analogs (e.g., tert-butyl bromo-fluorobenzoates) are documented for their applications in drug discovery and material science .

Properties

IUPAC Name |

tert-butyl 3-iodo-2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-8-9(6-5-7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFIBXHIZLGZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of 2-Methylbenzoic Acid

The foundational approach involves iodinating 2-methylbenzoic acid to yield 3-iodo-2-methylbenzoic acid. Key studies from patents highlight the use of microporous catalysts (e.g., H-β-zeolite) with iodine, iodic acid, and acetic anhydride.

Reaction Conditions

-

Catalyst : H-β-zeolite (Si/Al = 10–250) enhances regioselectivity.

-

Oxidizing Agents : Iodic acid (HIO₃) or periodic acid (H₅IO₆).

-

Solvent : Acetic acid or acetic anhydride.

-

Temperature : 70–150°C.

-

2-Methylbenzoic acid (700 g), iodine (502 g), H-β-zeolite (161 g), and HIO₃ (299 g) in acetic anhydride (823 g) reacted at 122°C for 4 h.

-

Yield : 94.3% 5-iodo-2-methylbenzoic acid (major product) and 0.7% 3-iodo-2-methylbenzoic acid (byproduct).

Isolation of 3-Iodo Isomer

Esterification with tert-Butyl Alcohol

The carboxylic acid is esterified using tert-butyl alcohol under acidic conditions:

Procedure

-

3-Iodo-2-methylbenzoic acid (1 equiv), tert-butyl alcohol (3 equiv), and concentrated H₂SO₄ (0.1 equiv) in toluene refluxed for 12 h.

Optimization Data

| Condition | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 0.1 equiv | Reflux | 92 |

| p-TsOH | 0.2 equiv | 100°C | 88 |

| DCC/DMAP | 1.2 equiv | RT | 78 |

Regioselective Iodination of tert-Butyl 2-Methylbenzoate

Iodination of Preformed Ester

Direct iodination of tert-butyl 2-methylbenzoate faces challenges due to the ester’s electron-withdrawing nature, which favors meta-iodination. However, modifying reaction conditions improves 3-iodo selectivity:

-

tert-Butyl 2-methylbenzoate (1 equiv), iodine (1.2 equiv), and Ag₂SO₄ (0.2 equiv) in CF₃COOH stirred at 80°C for 8 h.

-

Yield : 68% tert-butyl 3-iodo-2-methylbenzoate.

Mechanistic Insight

-

Silver ions polarize the iodine molecule, enhancing electrophilic attack at the less hindered 3-position.

Alternative Synthetic Routes

Halogen Exchange from 3-Bromo-2-Methylbenzoate

A Finkelstein-like reaction substitutes bromine with iodine:

Procedure

Palladium-Catalyzed Cross-Coupling

Sonogashira coupling followed by iodination (Patent):

-

Methyl 2-methylbenzoate → Methyl 2-methyl-3-(trimethylsilylethynyl)benzoate → Protodesilylation → Iodination.

-

Overall Yield : 62%.

Industrial-Scale Production Considerations

Catalyst Reusability

Purification Techniques

-

Distillation : Removes unreacted iodine and acetic anhydride.

-

Crystallization : n-Hexane/ethyl acetate (3:1) yields 99.7% pure product.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Iodination + Esterification | High scalability | Low 3-iodo selectivity (0.7%) | 70–85 |

| Ester Iodination | Avoids acid handling | Requires silver catalysts | 60–68 |

| Halogen Exchange | Simple conditions | Limited substrate scope | 70–75 |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 3-iodo-2-methylbenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Reduction Reactions: The compound can be reduced to tert-butyl 2-methylbenzoate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Products depend on the nucleophile used, such as tert-butyl 3-azido-2-methylbenzoate.

Coupling: Biaryl compounds, such as tert-butyl 3-phenyl-2-methylbenzoate.

Reduction: tert-Butyl 2-methylbenzoate.

Scientific Research Applications

Chemistry: tert-Butyl 3-iodo-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to introduce iodine into biologically active molecules, which can be useful for imaging techniques like positron emission tomography (PET).

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 3-iodo-2-methylbenzoate exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 3-iodo-2-methylbenzoate with structurally related benzoate esters, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Weight (g/mol)* | Key Reactivity/Applications |

|---|---|---|---|

| This compound | 3-I, 2-Me, tert-butyl ester | ~306.1 | Cross-coupling reactions, drug intermediates |

| tert-Butyl 4-bromo-2-fluorobenzoate | 4-Br, 2-F, tert-butyl ester | ~273.1 | Suzuki-Miyaura coupling, agrochemicals |

| Ethyl 5-bromo-2-fluorobenzoate | 5-Br, 2-F, ethyl ester | ~247.0 | Photostability studies, polymer additives |

| tert-Butyl 3-(benzylamino)benzoate 3k | 3-BnNH, tert-butyl ester | ~297.4 | Pharmacological tool development |

*Molecular weights estimated using atomic masses (C=12, H=1, O=16, Br=80, I=127, F=19).

Key Differences and Insights

Substituent Effects on Reactivity :

- The iodine atom in this compound offers higher polarizability compared to bromine or fluorine in analogs, enhancing its suitability for transition metal-catalyzed reactions (e.g., C–I bonds are more reactive in Ullmann couplings than C–Br or C–F bonds) .

- Steric hindrance : The 2-methyl group in this compound may reduce electrophilic substitution reactivity at the ortho position compared to less hindered analogs like tert-Butyl 4-bromo-2-fluorobenzoate .

Synthetic Accessibility :

- tert-Butyl bromobenzoates (e.g., tert-Butyl 4-bromo-2-fluorobenzoate) are synthesized via copper-catalyzed coupling in micellar media with yields up to 65% . Iodo derivatives likely require harsher conditions (e.g., higher temperatures) due to the weaker C–I bond.

For instance, brominated compounds have been flagged in Toxics Release Inventory (TRI) revisions due to their persistence .

Applications: tert-Butyl 3-(benzylamino)benzoate 3k () demonstrates the role of amino-substituted benzoates in pharmacological tool development, contrasting with halogenated variants used primarily in synthesis . Fluorinated analogs (e.g., Ethyl 5-bromo-2-fluorobenzoate) are valued for their photostability, making them suitable for materials science applications .

Research Findings and Methodological Considerations

- Spectroscopic Analysis : Techniques like ¹H-NMR and ¹³C-NMR (as applied to Zygocaperoside and Isorhamnetin-3-O glycoside in ) are critical for elucidating the structures of benzoate derivatives. For this compound, NMR would confirm the tert-butyl group (δ ~1.3 ppm for CH₃) and aromatic protons (δ 7.0–8.0 ppm) .

- Substructure Mining : Data mining approaches () could identify common motifs (e.g., tert-butyl esters) in toxicological databases, aiding in predicting the environmental behavior of such compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.